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  • Product: 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
  • CAS: 261637-72-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the 13C NMR Analysis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Introduction 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde is a derivative of the indole-3-carbaldehyde scaffold, a core structure found in numerous biologically active compounds and natural products. The precise substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde is a derivative of the indole-3-carbaldehyde scaffold, a core structure found in numerous biologically active compounds and natural products. The precise substitution pattern on the N-benzyl group is critical to its chemical properties and biological interactions. Consequently, unambiguous structural confirmation is a prerequisite for its use in research and drug development. Among the suite of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy offers direct insight into the carbon skeleton of the molecule.[1] This guide provides a comprehensive technical overview of the principles, experimental procedures, and detailed spectral analysis involved in the 13C NMR characterization of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde.

Theoretical Principles of 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful analytical technique that provides information about the number and electronic environment of carbon atoms in a molecule.[2] The process relies on the magnetic properties of the 13C isotope, which, although having a low natural abundance (approximately 1.1%), possesses a nuclear spin (I=1/2) that makes it NMR-active.[1] When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each carbon atom.

The resulting spectrum displays a series of peaks, where the position of each peak along the x-axis, known as the chemical shift (δ) and measured in parts per million (ppm), corresponds to a unique carbon environment.[3] Several factors influence the chemical shift of a carbon atom:

  • Electronegativity: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger effective magnetic field, resulting in a downfield shift to a higher ppm value.[3]

  • Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift. Generally, sp2-hybridized carbons (alkenes, aromatics, carbonyls) resonate at higher chemical shifts (downfield) compared to sp3-hybridized carbons (alkanes).

  • Aromaticity and Resonance: The delocalized π-electron system in aromatic rings creates a ring current that strongly influences the chemical shifts of the ring carbons. Substituents on the ring can further modify these shifts through resonance and inductive effects.

For clarity and simplicity, 13C NMR spectra are typically acquired using proton decoupling . This technique removes the splitting of carbon signals caused by coupling to attached protons, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.[1]

Experimental Methodology

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed for the structural confirmation of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~50-100 mg of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde prep2 Dissolve in ~0.7 mL of CDCl3 prep1->prep2 prep3 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm high-quality NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 500 MHz) prep4->acq1 Sample ready acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Set acquisition parameters (zgpg30 pulse program) acq2->acq3 acq4 Acquire proton-decoupled 13C NMR spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 FID data proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectrum to TMS peak at 0.0 ppm proc2->proc3 proc4 Assign chemical shifts (δ) to each carbon atom proc3->proc4 end Structural Confirmation proc4->end Final Spectrum & Assignments

Caption: Workflow for 13C NMR analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh between 50-100 mg of solid 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[4]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for many organic compounds and its residual proton signal can be used for reference if needed, though an internal standard is preferred for 13C NMR.[5]

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.0 ppm).

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring there are no solid particulates.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

    • Tune the probe for the 13C frequency and shim the magnetic field to achieve optimal homogeneity and resolution.[5]

    • Set up a standard proton-decoupled 13C NMR experiment. Recommended parameters for a ~350 Dalton molecule on a modern spectrometer include:[5]

      • Pulse Program: zgpg30 or a similar pulse sequence with a 30° pulse angle to balance signal intensity and relaxation delays.

      • Acquisition Time (AQ): ~2-4 seconds.

      • Relaxation Delay (D1): ~2 seconds.

      • Number of Scans (NS): 128 to 1024, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • After data acquisition, the resulting Free Induction Decay (FID) is processed.

    • Apply a Fourier transform to convert the time-domain data (FID) to frequency-domain data (the spectrum).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.0 ppm.

Spectral Analysis and Data Interpretation

The structure of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde contains 17 unique carbon atoms, and thus, 17 distinct signals are expected in the proton-decoupled 13C NMR spectrum. The assignment of these signals can be achieved through a combination of chemical shift theory and comparison with data from structurally related compounds.

Molecular Structure with Carbon Numbering

Caption: Numbering scheme for carbon atoms.

Predicted 13C NMR Chemical Shift Assignments

The following table presents the predicted chemical shifts for 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, derived from experimental data of indole-3-carbaldehyde,[6] 1-benzyl-1H-indole-3-carbaldehyde,[7] and 3-methoxybenzaldehyde.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O ~184.6Aldehyde carbonyl carbons are highly deshielded and typically appear in the 180-200 ppm region. This is consistent with the value of 184.62 ppm in 1-benzyl-1H-indole-3-carbaldehyde.[7]
C3' (C-OCH3) ~160.0Aromatic carbon directly attached to the electronegative oxygen of the methoxy group. The value for the equivalent carbon in 3-methoxybenzaldehyde is 160.0 ppm.[3]
C2 ~138.4This carbon in the indole ring is adjacent to the nitrogen and the aldehyde-substituted carbon. Its chemical shift is expected to be similar to the 138.43 ppm observed for C2 in 1-benzyl-1H-indole-3-carbaldehyde.[7]
C7a ~137.5Quaternary carbon at the fusion of the two indole rings. The value in 1-benzyl-1H-indole-3-carbaldehyde is 137.48 ppm.[7]
C1' ~136.8Quaternary aromatic carbon of the benzyl group attached to the benzylic CH2. The N-benzyl substituent deshields this carbon.
C5' ~130.3Aromatic C-H on the benzyl group, para to the CH2 and ortho to the methoxy group. The value in 3-methoxybenzaldehyde is 130.3 ppm.
C3a ~125.5Quaternary carbon at the indole ring fusion, adjacent to the nitrogen. The value in 1-benzyl-1H-indole-3-carbaldehyde is 125.53 ppm.[7]
C4 ~124.2Aromatic C-H in the indole ring. Expected to be similar to the 124.17 ppm value in the N-benzyl analog.[7]
C6 ~123.1Aromatic C-H in the indole ring. Expected to be similar to the 123.09 ppm value in the N-benzyl analog.[7]
C5 ~122.2Aromatic C-H in the indole ring. Expected to be similar to the 122.19 ppm value in the N-benzyl analog.[7]
C6' ~121.0Aromatic C-H on the benzyl group, meta to both the CH2 and methoxy groups. The value in 3-methoxybenzaldehyde is 121.0 ppm.
C3 ~118.5Quaternary carbon of the indole ring bearing the aldehyde group. The value in 1-benzyl-1H-indole-3-carbaldehyde is 118.53 ppm.[7]
C2' ~114.5Aromatic C-H on the benzyl group, ortho to both the CH2 and methoxy groups. Influenced by both substituents.
C4' ~112.9Aromatic C-H on the benzyl group, ortho to the methoxy group and meta to the CH2. The value in 3-methoxybenzaldehyde is 112.9 ppm.
C7 ~110.3Aromatic C-H in the indole ring, adjacent to the nitrogen. Expected to be similar to the 110.35 ppm value in the N-benzyl analog.[7]
OCH3 ~55.4Methoxy group carbon. This is a highly characteristic chemical shift, consistent with the value of 55.4 ppm in 3-methoxybenzaldehyde.
Benzylic CH2 ~51.0The sp3-hybridized benzylic carbon attached to the indole nitrogen. This value is consistent with the 50.95 ppm shift in 1-benzyl-1H-indole-3-carbaldehyde.[7]

Conclusion

The 13C NMR spectrum provides an unambiguous fingerprint of the carbon framework of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. Through the application of established theoretical principles and comparison with spectral data from closely related structural fragments, a complete and confident assignment of all 17 carbon signals is achievable. This in-depth analysis, supported by a robust and reproducible experimental protocol, underscores the power of 13C NMR spectroscopy as a primary tool for structural verification in chemical research and drug development, ensuring the identity and purity of key molecular entities.

References

  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Hoye, T. R., & Dvornikovs, V. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In A Practical Guide to NMR Spectroscopy. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for three 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 16(12), 10036-10047. Retrieved January 24, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]

  • Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I), 41-46. Retrieved January 24, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 14(1), 51-64. Retrieved January 24, 2026, from [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. Retrieved January 24, 2026, from [Link]

  • Sonar, V. N., Parkin, S., & Crooks, P. A. (2006). 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3231–o3232. Retrieved January 24, 2026, from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). SynOpen. Retrieved January 24, 2026, from [Link]

  • Zidar, N., & Mašič, L. P. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5220. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 24, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved January 24, 2026, from [Link]

  • Fiveable. (n.d.). Uses of 13C NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Abstract 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde is a derivative of the versatile indole-3-carbaldehyde scaffold, a core structure in numerous biologically active compounds and a key intermediate in synthetic organi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde is a derivative of the versatile indole-3-carbaldehyde scaffold, a core structure in numerous biologically active compounds and a key intermediate in synthetic organic chemistry.[1] As with any novel compound intended for research, particularly in drug development, a thorough and accurate determination of its physical and chemical characteristics is a non-negotiable prerequisite. This guide provides a comprehensive framework for the systematic characterization of this target molecule. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each method. We will cover the foundational physicochemical properties, detailed protocols for spectroscopic and chromatographic analysis, and the logic behind creating a self-validating system of characterization to ensure data integrity and reproducibility.

Introduction: The Significance of the Indole Core

The indole ring system is a privileged scaffold in medicinal chemistry, forming the backbone of neurotransmitters like serotonin, alkaloids, and a vast array of approved pharmaceuticals. The C3-formyl group, as seen in indole-3-carbaldehyde, provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of complex molecular architectures.[1]

1.1 The Target Molecule: 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

The subject of this guide, 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, introduces an N-benzyl group with a meta-methoxy substituent. This modification significantly alters the parent molecule's properties, including its lipophilicity, steric profile, and electronic nature, which in turn can influence its solubility, crystal packing, and biological activity. Accurate characterization is the first step in understanding these structure-property relationships.

PropertyPredicted ValueSource
Chemical Formula C₁₇H₁₅NO₂-
Molecular Weight 265.31 g/mol -
CAS Number 203568-38-3Google Search
Appearance Expected to be an off-white to yellow or brown solidBased on analogous compounds[2]
Predicted LogP ~3.4 - 4.0Chemical structure-based prediction

Foundational Characterization: Synthesis, Purity, and Thermal Properties

Before any detailed analysis, the synthesis and purification of the material are paramount. The data obtained are only as reliable as the sample's purity.

2.1 Synthesis and Purification Workflow

The most direct synthesis route is the N-alkylation of indole-3-carbaldehyde with 3-methoxybenzyl chloride. This reaction is typically performed in a polar aprotic solvent with a suitable base to deprotonate the indole nitrogen.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Indole Indole-3-carbaldehyde Stir Stir at RT to 60°C Indole->Stir Solvent Anhydrous DMF/ACN Solvent->Stir Base NaH or K₂CO₃ Base->Stir Reagent 3-Methoxybenzyl Chloride Reagent->Stir Add slowly Quench Aqueous Quench Stir->Quench Monitor by TLC Extract Extraction (EtOAc) Quench->Extract Column Silica Gel Chromatography Extract->Column Product Pure Product (Target Compound) Column->Product

Caption: General workflow for the synthesis and purification of the target compound.

2.2 Melting Point Determination: A Primary Indicator of Purity

The melting point is a fundamental physical property that provides a quick and reliable indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress the melting range.

Experimental Protocol: Digital Melting Point Analysis
  • Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • For an unknown compound, perform a rapid heating ramp (10-20°C/min) to find an approximate melting range.

    • Perform a second, slower measurement (1-2°C/min ramp rate) starting from ~20°C below the approximate melting point to determine the precise range.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.

Senior Scientist's Note: The visual appearance of the melt is crucial. Note any color changes or decomposition (charring, gas evolution), as this provides additional information about the compound's thermal stability.

2.3 Solubility Profiling

Understanding a compound's solubility in various solvents is critical for selecting appropriate systems for subsequent analysis (NMR, HPLC), biological assays, and potential formulation development.

Experimental Protocol: Qualitative Solubility Determination
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane, DMSO, Dimethylformamide).

  • Procedure:

    • Add approximately 1-2 mg of the compound to a small vial.

    • Add the selected solvent dropwise (e.g., 100 µL increments) with vortexing after each addition.

    • Visually inspect for dissolution.

  • Classification: Classify the solubility as:

    • Soluble: Clear solution at < 1 mL of solvent.

    • Sparingly Soluble: Partial dissolution or requires > 1 mL.

    • Insoluble: No visible dissolution.

SolventPredicted SolubilityRationale
Water / Aqueous Buffers InsolubleThe large, nonpolar aromatic structure dominates.
Methanol / Ethanol Sparingly to SolublePolar alcohols should solvate the molecule.
Dichloromethane / Chloroform SolubleCommon solvents for nonpolar organic compounds.
DMSO / DMF SolubleHighly polar aprotic solvents capable of dissolving a wide range of organic molecules.[3]

Spectroscopic and Chromatographic Confirmation

This suite of techniques provides an unambiguous confirmation of the chemical structure and a quantitative measure of its purity.

G cluster_structure Structural Elucidation cluster_purity Purity Assessment Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR HPLC HPLC-UV Start->HPLC TLC TLC (Qualitative) Start->TLC Final Characterized Compound NMR->Final MS->Final IR->Final HPLC->Final TLC->Final

Caption: A comprehensive workflow for the physicochemical characterization of a novel compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.

  • ¹H NMR: Will confirm the presence and connectivity of all protons. Key expected signals include the aldehyde proton (~10 ppm), aromatic protons on both the indole and benzyl rings (7-8.5 ppm), the benzylic methylene protons (~5.5 ppm), and the methoxy singlet (~3.8 ppm).

  • ¹³C NMR: Will confirm the carbon skeleton. Key signals include the aldehyde carbonyl (~185 ppm), and various aromatic and aliphatic carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent to serve as the 0 ppm reference.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be run to further confirm assignments.

Senior Scientist's Note: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative.[2] Ensure the solvent peak does not obscure important signals from your compound.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

  • Expected Key Absorptions:

    • ~1650-1680 cm⁻¹: A strong C=O stretch from the aldehyde.[2]

    • ~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretches characteristic of an aldehyde.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~1250 cm⁻¹: C-O stretch from the methoxy ether group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic peaks.

3.3 Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, gives further structural information. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Expected Result: For C₁₇H₁₅NO₂, the exact neutral mass is 265.1103 Da. HRMS should provide a measured mass within 5 ppm of this value, confirming the molecular formula. The base peak in the mass spectrum is often the result of tropylium cation formation via cleavage of the benzylic C-N bond.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: The solution is infused directly into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized molecule ([M+H]⁺ in positive mode) to enter the mass analyzer.

  • Mass Analysis: The mass-to-charge ratio (m/z) is measured with high accuracy (typically by a Time-of-Flight or Orbitrap analyzer).

3.4 High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound. By separating the sample from any potential impurities, it allows for quantification, typically as a percentage of the total peak area.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
  • System Setup:

    • Column: A C18 stationary phase column is standard for molecules of this polarity.[4]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[4]

    • Detector: A UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 300 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection and Run: Inject a small volume (5-10 µL) of the sample onto the column and run the gradient method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Senior Scientist's Note: A forced degradation study, where the compound is subjected to stress conditions (acid, base, heat, oxidation), should be performed and analyzed by the same HPLC method. This validates that the method is "stability-indicating," meaning it can separate the parent compound from its degradation products.

Conclusion

The systematic application of these analytical techniques provides a robust and verifiable physicochemical profile of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. This comprehensive dataset, encompassing identity, structure, purity, and fundamental properties, is the essential foundation upon which all further research—be it in medicinal chemistry, materials science, or biology—is built. Adherence to these rigorous characterization standards ensures data integrity and facilitates reproducible science.

References

  • Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790.

  • PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 1-18.

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Academic Archive System. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 1-Methoxy-1H-indole-3-carboxaldehyde (HMDB0040972). HMDB. Retrieved January 24, 2026, from [Link]

  • Sonar, V. N., Parkin, S., & Crooks, P. A. (2006). 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde. Acta Crystallographica Section E Structure Reports Online, 62(8), o3231–o3232.

  • SIELC Technologies. (2018). Separation of 1H-Indole-3-carboxaldehyde, 1-methoxy-2-phenyl- on Newcrom R1 HPLC column. SIELC. Retrieved January 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Abstract This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step sequence: the N-alkylation of indole with 3-methoxybenzyl chloride, followed by a Vilsmeier-Haack formylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety information to ensure a successful and reproducible synthesis.

Introduction

Indole-3-carbaldehyde and its derivatives are pivotal structural motifs found in a vast array of biologically active compounds and natural products.[1] The aldehyde functionality at the C-3 position serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures.[2] The N-1 substituted indoles, in particular, are of significant interest as they often exhibit enhanced or modified pharmacological profiles. The target molecule, 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, combines the indole-3-carbaldehyde core with an N-(3-methoxybenzyl) substituent, making it a key precursor for novel therapeutic agents.

This protocol details a reliable and efficient synthetic route. The initial step involves the N-alkylation of the indole ring, a common strategy to introduce diversity and modulate the electronic properties of the indole nucleus.[3] The subsequent formylation is accomplished via the Vilsmeier-Haack reaction, a classic and highly effective method for introducing a formyl group onto electron-rich aromatic rings like indoles.[4][5] This reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Overall Synthetic Scheme

Synthetic_Scheme Indole Indole Intermediate 1-(3-Methoxybenzyl)-1H-indole Indole->Intermediate Step 1: N-Alkylation Reagent1 3-Methoxybenzyl chloride (Base, Solvent) Product 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde Intermediate->Product Step 2: Formylation Reagent2 POCl₃, DMF (Vilsmeier-Haack Reaction) Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend NaH in anhydrous DMF under N₂ atmosphere. B Cool the suspension to 0 °C (ice-water bath). A->B C Add a solution of indole in anhydrous DMF dropwise. B->C D Stir at 0 °C for 30 minutes. C->D E Add 3-methoxybenzyl chloride dropwise at 0 °C. D->E F Allow to warm to room temperature and stir for 12-16 hours. E->F G Quench reaction carefully with ice-cold water. F->G H Extract with ethyl acetate. G->H I Wash organic layer with water and brine. H->I J Dry over Na₂SO₄, filter, and concentrate. I->J K Purify by column chromatography (Hexanes/EtOAc). J->K Vilsmeier_Mechanism A DMF + POCl₃ B Vilsmeier Reagent (Chloromethyliminium ion) A->B Formation D Electrophilic attack at C-3 B->D C 1-(3-methoxybenzyl)-1H-indole C->D E Iminium salt intermediate D->E Aromatization G 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde E->G Hydrolysis F Aqueous workup (H₂O)

Sources

Application

Application Notes and Protocols for Investigating the Antioxidant Activity of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde Derivatives

Introduction: The Promise of Indole Derivatives in Antioxidant Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Indole Derivatives in Antioxidant Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among their diverse pharmacological activities, indole derivatives have emerged as potent antioxidants, capable of mitigating the detrimental effects of oxidative stress.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.

Indole-3-carbaldehyde and its analogues are of particular interest due to their established antioxidant properties.[3] The unique electronic characteristics of the indole ring, particularly the electron-rich nitrogen atom, contribute to its ability to scavenge free radicals. Strategic modifications to the indole scaffold, such as N-alkylation and substitutions on appended aromatic rings, offer a promising avenue for fine-tuning antioxidant potency. This guide focuses on a specific class of these compounds: 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde derivatives .

The rationale for investigating this particular chemical motif is twofold. Firstly, the N-benzyl group can influence the electronic properties and steric accessibility of the indole core, potentially enhancing its radical scavenging capabilities.[4] Secondly, the methoxy substituent on the benzyl ring is a known modulator of antioxidant activity in phenolic compounds, and its positional isomerism (ortho, meta, or para) can significantly impact this effect.[5] This document provides a comprehensive suite of protocols for the synthesis and rigorous evaluation of the antioxidant activity of these novel derivatives, intended for researchers in drug discovery and development.

Part 1: Synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde Derivatives

The synthesis of the target compounds can be approached through a reliable two-step process: N-alkylation of indole followed by Vilsmeier-Haack formylation. This method offers a versatile route to a variety of N-substituted indole-3-carbaldehydes.

Step 1: N-Alkylation of Indole with 3-methoxybenzyl chloride

This initial step introduces the 3-methoxybenzyl group onto the nitrogen of the indole ring.

  • Protocol:

    • To a solution of indole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., argon).

    • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.

    • Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding ice-cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(3-methoxybenzyl)-1H-indole.

Step 2: Vilsmeier-Haack Formylation

This classic reaction introduces a formyl (aldehyde) group at the electron-rich C3 position of the indole ring.[2]

  • Protocol:

    • In a flask maintained under an inert atmosphere, cool a solution of DMF (3.0 eq) to 0°C.

    • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, ensuring the temperature remains low.

    • Stir the mixture at 0°C for 30-60 minutes to pre-form the Vilsmeier reagent.

    • Add a solution of 1-(3-methoxybenzyl)-1H-indole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is alkaline.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde.

Synthesis_Workflow Indole Indole N_Alkylated_Indole 1-(3-methoxybenzyl)-1H-indole Indole->N_Alkylated_Indole N-Alkylation NaH_DMF NaH, DMF m_methoxybenzyl_Cl 3-methoxybenzyl chloride Final_Product 1-(3-methoxybenzyl)-1H- indole-3-carbaldehyde N_Alkylated_Indole->Final_Product Vilsmeier-Haack Formylation Vilsmeier_reagent POCl₃, DMF

Caption: Synthetic pathway for 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde.

Part 2: In Vitro Chemical Antioxidant Assays

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different mechanisms of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle and Causality: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[7] The rate of color change is proportional to the radical scavenging capacity of the test compound. This is a primary screening assay due to its simplicity and reproducibility.

  • Protocol:

    • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

    • Reaction: In a 96-well plate, add a small volume of the test compound or standard solution to the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of DPPH.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle and Causality: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate.[5] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured at approximately 734 nm.[9] This assay is applicable to both hydrophilic and lipophilic compounds.

  • Protocol:

    • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Reaction: Add the test compound or standard to the ABTS•+ working solution.

    • Measurement: Record the absorbance at 734 nm after a set time (e.g., 6 minutes).

    • Calculation and IC₅₀ Determination: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle and Causality: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[10] This assay directly measures the electron-donating capacity of a compound.

  • Protocol:

    • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

    • Reaction: Add the test compound or standard to the FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measurement: Measure the absorbance at 593 nm.

    • Quantification: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as ferrous ion equivalents.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Violet) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced Antioxidant (H• donor) ABTS_Radical ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced Antioxidant (e⁻ donor) Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Antioxidant (Reducing Agent)

Caption: Principles of the in vitro chemical antioxidant assays.

Data Presentation: In Vitro Antioxidant Capacity
DerivativeDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (µM Fe²⁺/µM compound)
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde Experimental ValueExperimental ValueExperimental Value
Trolox (Standard)Reference ValueReference ValueReference Value
Ascorbic Acid (Standard)Reference ValueReference ValueReference Value

Part 3: Cellular Antioxidant Activity and Mechanistic Insights

While chemical assays are valuable for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant efficacy, accounting for factors like cell uptake, metabolism, and localization.[11]

Cellular Antioxidant Activity (CAA) Assay
  • Principle and Causality: The CAA assay measures the ability of a compound to inhibit intracellular ROS generation.[12] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can enter the cells will quench the ROS and thus reduce the fluorescence.

  • Protocol:

    • Cell Culture: Seed a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well, black, clear-bottom plate and culture until confluent.[13]

    • Treatment: Treat the cells with various concentrations of the test compound and a standard (e.g., quercetin) for 1-24 hours.

    • Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA.

    • Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 1 hour) using a plate reader (excitation ~485 nm, emission ~538 nm).

    • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant.

Investigating the Nrf2-ARE Signaling Pathway
  • Scientific Rationale: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[10] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of inducers (like some antioxidants), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14] Investigating the activation of this pathway provides mechanistic insight into a compound's indirect antioxidant effects.

  • Western Blotting for Nrf2, HO-1, and NQO1:

    • Cell Treatment and Lysis: Treat cells (e.g., HepG2) with the test compound for various time points. Lyse the cells to extract total protein. For Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

  • Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 Gene Expression:

    • Cell Treatment and RNA Extraction: Treat cells as for Western blotting. Extract total RNA from the cells.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

    • qPCR: Perform qPCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).[15]

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Indole_Derivative Indole Derivative Indole_Derivative->Nrf2_Keap1 Induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Proposed mechanism of Nrf2 pathway activation by indole derivatives.

Part 4: Structure-Activity Relationship (SAR) and Concluding Remarks

The antioxidant activity of the synthesized 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde derivatives should be interpreted in the context of their chemical structure. Key considerations for SAR include:

  • The Indole N-H vs. N-substitution: While the N-H proton of the indole ring can participate in radical scavenging, N-substitution with the benzyl group may enhance lipophilicity, potentially improving cellular uptake.

  • Position of the Methoxy Group: The electron-donating nature of the methoxy group can influence the antioxidant capacity of the benzyl moiety.[5] Its position (meta in this case) will affect the resonance and inductive effects, which should be compared to ortho- and para-substituted analogues to build a comprehensive SAR profile.

  • The C3-Aldehyde: This group can be further modified (e.g., to an oxime or Schiff base) to explore its impact on antioxidant activity.

This guide provides a robust framework for the synthesis and detailed evaluation of the antioxidant properties of novel 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde derivatives. By employing a combination of chemical and cell-based assays, researchers can gain a comprehensive understanding of their potential as therapeutic agents for combating oxidative stress-related diseases. The mechanistic studies into the Nrf2 pathway will further elucidate their mode of action, paving the way for rational drug design and development.

References

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  • Sari, Y. P., et al. (2021). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. Molbank, 2021(4), M1288. Available at: [Link]

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Method

The Emerging Potential of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry: A Guide for Researchers

Introduction: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast family of indole derivatives, those functionalized at the N-1 and C-3 positions have garnered significant attention for their therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde represents a promising, yet underexplored, member of this class. The strategic incorporation of a 3-methoxybenzyl group at the N-1 position is hypothesized to enhance lipophilicity and modulate interactions with biological targets, potentially leading to improved potency and selectivity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. It provides a framework for its synthesis, outlines potential biological activities based on closely related analogs, and details robust protocols for its evaluation.

I. Synthesis and Characterization

The synthesis of N-substituted indole-3-carbaldehydes is a well-established process in organic chemistry.[5][6] The target compound, 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, can be reliably synthesized via N-alkylation of the parent indole-3-carbaldehyde. This approach offers high yields and straightforward purification.

Protocol: Synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Objective: To synthesize 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde via N-benzylation of indole-3-carboxaldehyde. This protocol is adapted from established methods for similar N-benzyl indole derivatives.[5]

Materials:

  • Indole-3-carboxaldehyde

  • 3-Methoxybenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard laboratory glassware for reflux and extraction

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 equivalent) in methanol.

  • Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

  • To this stirring suspension, add 3-methoxybenzyl bromide (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically disappearance of the starting indole-3-carboxaldehyde), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

II. Potential Anticancer Applications

A significant body of research points to the potent anticancer activities of indole derivatives.[1] Many of these compounds exert their effects by inhibiting tubulin polymerization, a critical process for cell division.[7][8][9] The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2][10]

Plausible Mechanism of Action: Tubulin Polymerization Inhibition

Based on studies of analogous N-benzyl indole derivatives, it is plausible that 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde could function as a tubulin polymerization inhibitor.[7][9][11] These small molecules often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[9][10] This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cancer cells.

G cluster_0 Cellular Environment Indole_Derivative 1-(3-methoxybenzyl)-1H- indole-3-carbaldehyde Tubulin_Dimers α/β-Tubulin Dimers Indole_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin_Dimers->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle (Malformation) Microtubules->Mitotic_Spindle Formation Disrupted Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis G cluster_workflow Experimental Workflow cluster_secondary Mechanism of Action start Synthesize & Characterize 1-(3-methoxybenzyl)-1H- indole-3-carbaldehyde screen Primary Screening start->screen anticancer Anticancer Assays (e.g., MTT) screen->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) screen->antimicrobial secondary Secondary/Mechanistic Studies anticancer->secondary lead_opt Lead Optimization antimicrobial->lead_opt secondary->lead_opt tubulin Tubulin Polymerization Assay cell_cycle Cell Cycle Analysis apoptosis Apoptosis Assay

Caption: A generalized workflow for the evaluation of the topic compound.

IV. Conclusion and Future Directions

While direct experimental data for 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde is currently limited in the public domain, the extensive research on structurally related N-benzyl indole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its anticancer and antimicrobial properties. Future studies should focus on confirming its synthesis and characterization, followed by a comprehensive screening against a diverse panel of cancer cell lines and microbial pathogens. Elucidation of its precise mechanism of action, particularly its effect on tubulin polymerization, will be crucial for its further development. The structure-activity relationship (SAR) data from related compounds suggests that the 3-methoxybenzyl substituent could play a key role in its biological profile, making this an exciting compound for further medicinal chemistry exploration.

References

  • Safe, S., et al. (2013). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC. [Link]

  • Farooq, U., et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances. [Link]

  • Li, W., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. [Link]

  • Khan, F., et al. (2023). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]

  • Owolabi, M. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Request PDF. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. [Link]

  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Farooq, U., et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. NIH. [Link]

  • Wang, S., et al. (2016). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. NIH. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Owolabi, M. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Farooq, U., et al. (2023). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. [Link]

  • Abdel-Aziz, M., et al. (2014). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. ResearchGate. [Link]

  • Ateş-Alagöz, Z. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link]

  • Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]

  • Staszewska-Krajewska, O., et al. (2022). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Uher, M., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. [Link]

  • Buxton, A. (2009). Indole Test Protocol. American Society for Microbiology. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]

  • Kamal, A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. [Link]

  • Gaur, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

  • Guchhait, S. K., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

  • Kumar, D., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Anonymous. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Al-Ostath, R., et al. (2021). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

  • Liu, Y., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH. [Link]

  • Al-Ostath, R., et al. (2023). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]

  • Pinney, K. G., et al. (2021). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. BEARdocs. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important indole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction yields.

Our approach is grounded in established chemical principles and field-proven insights to ensure you have a reliable resource for your laboratory work.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yields in the synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde are a common challenge. This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of 1-(3-methoxybenzyl)-1H-indole.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction setup and work-up procedure. Here’s a breakdown of potential causes and their solutions:

  • Suboptimal Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of a formamide derivative, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[1] Incomplete formation or degradation of this reagent will directly impact your yield.

    • Solution: Ensure your DMF is anhydrous. The Vilsmeier reagent is highly reactive and moisture-sensitive. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves. The reaction of DMF and POCl₃ is exothermic; it is crucial to maintain a low temperature (0-5 °C) during the addition of POCl₃ to prevent degradation of the reagent.[2]

  • Poor Electrophilicity of the Vilsmeier Reagent: The chloroiminium ion is a moderately strong electrophile.[1] If its reactivity is diminished, the formylation of the electron-rich indole ring will be inefficient.

    • Solution: While POCl₃ is standard, other activating agents like oxalyl chloride or thionyl chloride can be used.[1] However, for indole formylation, the POCl₃/DMF system is generally effective. Stick to the recommended stoichiometry and ensure the quality of your POCl₃.

  • Incomplete Reaction: The formylation of N-substituted indoles can be slower than that of unsubstituted indole.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature (e.g., from room temperature to 40-50 °C). However, be cautious, as higher temperatures can lead to side product formation.

  • Product Loss During Work-up and Purification: The work-up procedure is critical for isolating your product. The intermediate iminium salt must be hydrolyzed to the aldehyde, and the product must be efficiently extracted.

    • Solution: During the aqueous work-up, ensure the pH is carefully controlled. Basification with a solution like sodium carbonate or sodium hydroxide is necessary to neutralize the acidic reaction mixture and facilitate the hydrolysis of the iminium intermediate.[2] Thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is essential. For purification, column chromatography on silica gel is often necessary. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots on your TLC plate indicates the formation of impurities. Here are some common side products in the Vilsmeier-Haack formylation of indoles:

  • Unreacted Starting Material: The most common "impurity" is your starting 1-(3-methoxybenzyl)-1H-indole. This is usually due to an incomplete reaction.

  • Di-formylated Products: While formylation of indole at the 3-position is highly favored due to the high electron density at this position,[3] under harsh conditions, a second formylation can occur at other positions on the indole ring or even on the benzyl ring, although this is less likely.

  • Products of Vilsmeier Reagent Reaction with the Benzyl Group: The 3-methoxybenzyl group is moderately electron-rich and could potentially react with the Vilsmeier reagent, though this is generally not a major pathway.

  • Indole Trimers: In some Vilsmeier-type reactions with indoles, the formation of indole trimers has been observed, arising from the reaction of the intermediate iminium salt with excess indole.[4]

  • Degradation Products: Indoles can be sensitive to strongly acidic conditions. Prolonged exposure to the acidic reaction mixture, especially at elevated temperatures, can lead to decomposition.

Q3: How can I confirm the identity and purity of my final product?

Proper characterization is essential to confirm that you have synthesized the correct compound and to assess its purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide the most definitive structural information. You should expect to see characteristic signals for the aldehyde proton (around 9-10 ppm), the indole ring protons, the benzyl methylene protons (a singlet around 5.4 ppm), and the methoxy group protons (a singlet around 3.7 ppm).

    • ¹³C NMR: This will show the characteristic carbonyl carbon of the aldehyde (around 185 ppm) and the other carbon signals of the indole and benzyl rings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. For 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde (C₁₇H₁₅NO₂), the expected molecular weight is approximately 265.31 g/mol . Look for the [M+H]⁺ ion in ESI-MS.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency for the aldehyde at around 1650-1700 cm⁻¹.

  • Melting Point: A sharp melting point is a good indicator of purity.

Analytical Data for 1-benzyl-1H-indole-3-carbaldehyde (for comparison) [5]
¹H NMR (400 MHz, CDCl₃) δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H).
¹³C NMR (101 MHz, CDCl₃) δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.
ESI-MS [M+H]⁺ 236

Frequently Asked Questions (FAQs)

Q: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?

A: Phosphorus oxychloride is an activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent is the actual formylating species in the reaction.[1]

Q: Why is the formylation of indole selective for the 3-position?

A: The 3-position of the indole ring has the highest electron density, making it the most nucleophilic and therefore the most reactive site for electrophilic aromatic substitution.[3]

Q: Can I use other formylating agents for this synthesis?

A: Yes, other formylation methods for indoles exist, such as the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction.[6] However, the Vilsmeier-Haack reaction is generally the most efficient and widely used method for preparing indole-3-carbaldehydes.[6]

Q: How does the 3-methoxybenzyl group on the indole nitrogen affect the reaction?

A: The benzyl group serves as a protecting group for the indole nitrogen. The methoxy substituent on the benzyl ring is electron-donating, which can slightly increase the electron density of the indole ring system through space, potentially making it more reactive towards electrophilic attack. However, this effect is generally not as significant as substituents directly on the indole ring.

Experimental Protocols

The following protocols are provided as a guide. Optimization may be necessary based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Synthesis of 1-(3-methoxybenzyl)-1H-indole (Starting Material)

This protocol is adapted from standard N-alkylation procedures for indoles.

Step-by-step methodology:

  • To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-methoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(3-methoxybenzyl)-1H-indole.

Protocol 2: Synthesis of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde (Vilsmeier-Haack Formylation)

This protocol is adapted from the procedure for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde.

Step-by-step methodology:

  • In a three-necked flask under an inert atmosphere, add anhydrous DMF (5.0 eq) and cool to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a pale yellow to pinkish solid may form).

  • Dissolve 1-(3-methoxybenzyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.

  • Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium carbonate solution or 2M sodium hydroxide.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Extract the product with ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde as a solid. The product can be further purified by recrystallization from ethanol or a hexane/ethyl acetate mixture.

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ Indole 1-(3-methoxybenzyl)- 1H-indole Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent Product 1-(3-methoxybenzyl)-1H- indole-3-carbaldehyde Iminium->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism for indole formylation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_reagents Check Reagent Quality (Anhydrous DMF, fresh POCl₃) start->check_reagents check_temp Verify Reaction Temperature (0-5 °C for reagent formation) check_reagents->check_temp Reagents OK check_tlc Monitor Reaction by TLC check_temp->check_tlc Temp OK incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn workup_issue Check Work-up Procedure (pH adjustment, extraction) incomplete_rxn->workup_issue No extend_time Extend Reaction Time or Slightly Increase Temperature incomplete_rxn->extend_time Yes optimize_workup Optimize pH and Extraction Solvent/Volume workup_issue->optimize_workup Issue Found success Improved Yield workup_issue->success No Issue Found (Re-evaluate other parameters) extend_time->check_tlc optimize_workup->success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". RSC Advances.
  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 719-736.
  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Vilsmeier–Haack reaction of indole. YouTube. (URL: [Link])

  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • This guide is a compilation of established chemical knowledge and does not have a single source.
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.

Sources

Optimization

Technical Support Center: N-Benzyl Indole-3-Carbaldehydes

Introduction Welcome to the technical support guide for N-benzyl indole-3-carbaldehydes. This class of compounds serves as a critical structural motif and synthetic intermediate in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-benzyl indole-3-carbaldehydes. This class of compounds serves as a critical structural motif and synthetic intermediate in medicinal chemistry and materials science. However, the inherent reactivity of the indole nucleus, combined with the lability of the aldehyde functional group, presents unique stability challenges. Researchers frequently encounter issues with product discoloration, degradation, and inconsistent yields.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis, purification, and storage of these valuable compounds. We will delve into the causality behind these stability issues and provide validated protocols to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized N-benzyl indole-3-carbaldehyde is a white solid, but it turned yellow/pinkish-brown after a few days in the vial. What is happening?

This discoloration is a classic indicator of degradation. The primary causes are oxidation and/or polymerization. The indole ring system is electron-rich and susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.[1] Aldehydes themselves are also prone to air oxidation, which would convert your product into the corresponding N-benzyl indole-3-carboxylic acid.

Q2: What are the ideal long-term storage conditions for N-benzyl indole-3-carbaldehydes?

To maximize shelf-life and maintain purity, stringent storage conditions are necessary. Commercial suppliers recommend storing the solid compound at -20°C . For optimal stability, we advise the following multi-layered approach:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Temperature: Maintain at -20°C or lower.

  • Moisture: Ensure the compound is perfectly dry before storage, as moisture can facilitate degradation pathways. The parent compound, indole-3-carboxaldehyde, is known to be hygroscopic.[2]

Q3: Is the N-benzyl group stable to common reaction conditions?

The N-benzyl group is generally robust. It is stable to most standard chromatographic conditions, mild bases, and reducing agents like NaBH₄ that target the aldehyde. However, it can be cleaved under harsh acidic conditions or through catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a common debenzylation strategy. Be mindful of this if your subsequent synthetic steps involve these conditions.

Q4: I'm performing a reaction using N-benzyl indole-3-carbaldehyde in an acidic medium and getting a lot of insoluble brown material. What is the cause?

Indoles are known to polymerize under strongly acidic conditions.[3] Even though the nitrogen is protected by the benzyl group, the electron-rich C2-C3 double bond of the indole core remains susceptible to acid-catalyzed polymerization. The formation of an insoluble, discolored material is a strong indication that this is occurring. It is crucial to use non-acidic or carefully buffered conditions whenever possible.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific issues you may encounter during your workflow.

Table 1: Troubleshooting Common Experimental Issues
Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low yield during N-benzylation of indole-3-carbaldehyde. 1. Incomplete reaction: Insufficient base, low temperature, or short reaction time. 2. Degradation: The starting material or product may be degrading under prolonged heating.[4] 3. Impure starting materials: The parent indole-3-carbaldehyde can be air-sensitive.[2]1. Optimize Conditions: Ensure you are using at least one equivalent of a strong, dry base (e.g., KOH, NaH).[5] Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Minimize Degradation: Use the lowest effective temperature and monitor the reaction closely by TLC to avoid prolonged heating after completion. 3. Verify Purity: Use freshly purchased or purified indole-3-carbaldehyde for the best results.
Multiple spots on TLC during reaction workup, including a baseline spot. 1. Oxidation: The aldehyde is oxidizing to the more polar carboxylic acid, which may streak or remain at the baseline. 2. Polymerization: Acidic traces during aqueous workup can cause polymerization, leading to insoluble, baseline material.1. Inert Workup: Pour the reaction mixture into deoxygenated water. Perform extractions quickly with degassed solvents. 2. Neutralize Carefully: If quenching with acid is necessary, use a dilute solution and add it slowly at low temperatures. Ensure the final pH is neutral before extraction.
Product discolors during purification by column chromatography. 1. Air Oxidation: Prolonged exposure to air on the silica gel surface. 2. Acidic Silica: Standard silica gel is slightly acidic, which can catalyze degradation or polymerization of sensitive indoles.1. Use Flash Chromatography: Perform the purification as quickly as possible. 2. Neutralize Silica: Prepare a slurry of silica gel with your eluent containing 1% triethylamine (Et₃N) to neutralize acidic sites. Evaporate the Et₃N from the collected fractions under reduced pressure.
¹H NMR shows a diminished or broad aldehyde peak (~10 ppm). 1. Degradation: The sample may have degraded since it was isolated. 2. Hydrate/Hemiacetal Formation: If using a protic solvent (like methanol-d₄), the aldehyde can form an equilibrium with its hydrate or a hemiacetal, broadening the aldehyde signal.1. Re-purify: If possible, re-purify a small amount of the sample before analysis. 2. Use Aprotic Solvents: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous. Prepare the sample immediately before analysis.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

This protocol is adapted from established literature procedures and optimized to minimize degradation.[4]

Materials:

  • Indole-3-carbaldehyde (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: Add indole-3-carbaldehyde and anhydrous K₂CO₃ to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. Maintain a positive pressure of inert gas.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature. Add benzyl bromide dropwise via syringe.

  • Reaction: Heat the mixture to 60-70°C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice-cold, deoxygenated water with stirring. A solid should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water.

  • Drying: Dry the solid under high vacuum. For maximum stability, do not air-dry for extended periods.

  • Purification (if necessary): The product can be recrystallized from hot ethanol.[4] Dissolve in a minimal amount of hot ethanol, allow to cool slowly, and collect the resulting crystals. Dry thoroughly under vacuum.

Diagram 1: Best-Practice Synthesis and Purification Workflow

G cluster_synthesis Synthesis (Inert Atmosphere) cluster_workup Workup & Isolation cluster_purification Purification & Storage start 1. Combine Indole-3-carbaldehyde & Anhydrous K2CO3 add_dmf 2. Add Anhydrous DMF start->add_dmf add_benzyl 3. Add Benzyl Bromide add_dmf->add_benzyl react 4. Heat (60-70°C) & Monitor by TLC add_benzyl->react quench 5. Quench in Deoxygenated H2O react->quench filtrate 6. Vacuum Filtration quench->filtrate dry 7. Dry Under High Vacuum filtrate->dry recrystallize 8. Recrystallize from Ethanol (Optional) dry->recrystallize final_dry 9. Final Drying (Vacuum) recrystallize->final_dry storage 10. Store at -20°C Under Argon/Nitrogen final_dry->storage

Caption: Optimized workflow for synthesis and purification.

Mechanistic Insights: Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. The two most common routes are oxidation of the aldehyde and oxidative cleavage/polymerization of the indole ring.

Diagram 2: Primary Degradation Pathways

G product N-Benzyl Indole-3-Carbaldehyde (Desired Product) oxidized_aldehyde N-Benzyl Indole-3-Carboxylic Acid (Oxidized Aldehyde) product->oxidized_aldehyde  [O] (Air, Light) oxidized_ring Complex Oxidized Products (e.g., Isatin/Oxindole analogues) product->oxidized_ring  [O] (Air, Light, Harsh Conditions) polymer Polymeric Material (Insoluble Brown Solid) product->polymer  H+ (Acidic Impurities)

Caption: Common degradation routes for the target compound.

Table 2: Key Reagent and Solvent Considerations
Reagent/Solvent Type Compatibility/Recommendation Rationale & Potential Issues
Acids AVOID STRONG ACIDS. Use weak or buffered acids only if necessary.Strong protic and Lewis acids can induce polymerization of the indole ring.[3]
Bases Generally compatible. Strong bases like KOH or NaH are used in the synthesis. The compound is stable to weaker organic bases like triethylamine.
Oxidizing Agents INCOMPATIBLE. The indole ring and aldehyde group are both highly susceptible to oxidation.
Protic Solvents (MeOH, EtOH) Use with caution. Suitable for recrystallization but can form hemiacetals with the aldehyde. Ensure complete removal before storage or subsequent steps.
Aprotic Solvents (DCM, THF, DMF, Acetone) Generally compatible. Ensure solvents are anhydrous and peroxide-free (especially THF) to prevent side reactions.
Storage Solvents Not recommended for long-term. Store as a dry solid.Storing in solution increases molecular mobility and susceptibility to degradation, especially if the solvent contains dissolved oxygen.

References

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • RSIS International. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • Lade, H. et al. (2023). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. PMC. Retrieved from [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

  • El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Saeed, A. et al. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]

  • Saeed, A. et al. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the Spectroscopic Validation of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Introduction: The Imperative of Unambiguous Structural Verification This guide provides an in-depth, multi-faceted approach to the structural validation of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. We will move beyon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

This guide provides an in-depth, multi-faceted approach to the structural validation of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. We will move beyond merely listing techniques and delve into the causality behind experimental choices. The core principle of this guide is establishing a self-validating analytical workflow, where each piece of spectroscopic data corroborates the others, culminating in an undeniable structural confirmation. We will explore the primary spectroscopic tools of the trade—NMR, IR, and Mass Spectrometry—and compare their utility, providing field-proven insights and detailed protocols for the rigorous scientist.

Visualizing the Target: Molecular Structure and Analytical Workflow

A clear understanding of the target molecule's architecture is paramount before delving into its spectroscopic interrogation. The diagram below illustrates the numbering convention used for NMR assignments.

Caption: Structure of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde with atom numbering.

The overall validation strategy should be systematic, moving from broad functional group identification to detailed atomic connectivity.

G cluster_start cluster_analysis Spectroscopic Analysis cluster_data cluster_conclusion start Synthesized Product (Putative Target Compound) IR FT-IR Spectroscopy (Functional Group ID) start->IR MS Mass Spectrometry (Molecular Weight & Formula) start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Framework) start->NMR ir_data Presence of C=O (aldehyde), C-O (ether), aromatic C=C IR->ir_data ms_data Correct Molecular Ion Peak (m/z 265) Logical Fragmentation MS->ms_data nmr_data Correct proton count, chemical shifts, & coupling. Confirms C-H framework. NMR->nmr_data conclusion Data Triangulation ir_data->conclusion ms_data->conclusion nmr_data->conclusion final Structure Validated conclusion->final

Caption: A self-validating workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the carbon-hydrogen framework.[2] For our target compound, a combination of ¹H and ¹³C NMR is non-negotiable.

Expertise & Causality: Why These NMR Choices?
  • ¹H NMR: This is the initial workhorse experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR: This experiment maps the carbon backbone of the molecule, identifying the number of unique carbon environments and their functional type (alkane, alkene, aromatic, carbonyl, etc.).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. If solubility is an issue, or if peak overlap is significant, DMSO-d₆ is a viable alternative.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm).[3] It is chemically inert and provides a single, sharp resonance that does not overlap with most organic signals, ensuring accurate chemical shift referencing.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a clean NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS.

  • Homogenization: Cap the tube and gently invert several times, or use brief sonication, to ensure the sample is fully dissolved. A clear, homogeneous solution is critical.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent or TMS peak.

  • Data Acquisition (¹H):

    • Acquire the spectrum using standard parameters. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Trustworthiness: Interpreting the Expected Data

The combination of data from both spectra should cohesively build a picture of the target molecule. The absence of a broad singlet around 11-12 ppm, characteristic of an indole N-H proton, is the first key confirmation of successful N-alkylation.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.0 s 1H Aldehyde-H Highly deshielded proton attached to the carbonyl carbon.[5]
~8.3 s 1H H2 (Indole) Deshielded by the adjacent nitrogen and the aldehyde group.
~7.8-7.2 m 4H H4, H5, H6, H7 (Indole) Typical aromatic region for the indole benzene ring protons.
~6.8-6.7 m 3H H2', H4', H6' (Benzyl) Aromatic protons on the methoxybenzyl ring.
~6.5 d 1H H5' (Benzyl) Aromatic proton on the methoxybenzyl ring.
~5.4 s 2H N-CH₂-Ar Benzylic protons adjacent to the indole nitrogen.

| ~3.7 | s | 3H | OCH₃ | Methoxy group protons, typically a sharp singlet.[6] |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~185.0 C=O Characteristic chemical shift for an aldehyde carbonyl carbon.
~160.0 C3' Aromatic carbon attached to the electron-donating methoxy group.[6]
~138.0 C7a Indole bridgehead carbon.
~137.0 C1' Benzyl aromatic quaternary carbon.
~130.0 C5' Aromatic C-H on the benzyl ring.
~125.0 C3a Indole bridgehead carbon.
~124.0-120.0 C2, C4, C5, C6 Aromatic C-H carbons of the indole ring.
~118.0 C3 Indole carbon attached to the aldehyde.
~114.0, ~113.0 C2', C4' Aromatic C-H carbons on the benzyl ring.
~110.0 C7 Aromatic C-H carbon of the indole ring.
~55.3 OCH₃ Methoxy carbon.[6]

| ~50.0 | N-CH₂ | Benzylic carbon attached to nitrogen. |

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation by molecular vibrations. For our target compound, IR will provide definitive evidence for the key aldehyde and ether functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

Trustworthiness: Interpreting the Expected Data

The IR spectrum provides a molecular "fingerprint." The most diagnostic peaks for our compound are the strong carbonyl stretch and the characteristic C-H stretches of the aldehyde group.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Rationale
~3100-3000 Medium Aromatic C-H Stretch Confirms the presence of the aromatic rings.
~2950-2850 Medium Aliphatic C-H Stretch Corresponds to the benzylic CH₂ and methoxy CH₃ groups.
~2830 & ~2730 Medium, Sharp Aldehyde C-H Stretch A pair of peaks (Fermi doublets) that are highly diagnostic for an aldehyde C-H bond.[8]
~1665-1685 Strong, Sharp C=O Stretch (Aldehyde) This very intense peak is a clear indicator of a carbonyl group. Its position suggests conjugation with the indole ring.[9][10]
~1600, ~1480 Medium-Strong Aromatic C=C Stretch Confirms the presence of the aromatic rings.
~1250 Strong Aryl-O-C Stretch (Ether) Strong asymmetric C-O stretching confirms the methoxy group.

| ~750 | Strong | ortho-disubstituted bending | Out-of-plane C-H bending from the indole benzene ring. |

The presence of the strong C=O stretch around 1670 cm⁻¹ and the two aldehyde C-H stretches around 2830/2730 cm⁻¹ provides compelling, cross-validating evidence for the indole-3-carbaldehyde moiety.[4][11]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization.[12] High-resolution mass spectrometry (HRMS) can even confirm the elemental composition.[13]

Expertise & Causality: Why This MS Choice?
  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule. It typically produces a prominent protonated molecular ion [M+H]⁺, which directly provides the molecular weight.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy, allowing for the determination of the molecular formula.

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.[14][15] This pattern is a structural fingerprint that helps piece the molecule together.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Instrument Parameters:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

  • Data Acquisition (MS/MS):

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 266.12) as the precursor.

    • Apply varying collision energies to induce fragmentation and record the resulting product ions.

Trustworthiness: Interpreting the Expected Data

The molecular formula of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde is C₁₇H₁₅NO₂. Its monoisotopic mass is 265.1103 g/mol .

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (Daltons) Ion Identity Rationale
266.1181 [M+H]⁺ The protonated molecular ion. HRMS should confirm the formula C₁₇H₁₆NO₂⁺.
Key Fragments (from MS/MS of m/z 266)
144.0444 [M+H - C₈H₉O]⁺ Loss of the 3-methoxybenzyl radical followed by H rearrangement, corresponding to the protonated indole-3-carbaldehyde fragment.
121.0648 [C₈H₉O]⁺ Cleavage of the N-CH₂ bond to generate the 3-methoxybenzyl cation. This is expected to be a very prominent peak.

| 91.0542 | [C₇H₇]⁺ | Loss of methoxy group (-OCH₂) from the m/z 121 fragment, potentially rearranging to the stable tropylium ion.[16] |

The observation of the correct molecular ion at m/z 266 (and its exact mass by HRMS) confirms the elemental composition. The fragmentation pattern, particularly the presence of the indole-3-carbaldehyde fragment (m/z 144) and the 3-methoxybenzyl fragment (m/z 121), validates the connectivity between the two major structural components.[17][18]

Comparison with Alternative Methodologies

TechniquePrimary RoleAdvantagesLimitations
NMR, IR, MS Comprehensive Structure IDProvides a complete picture: connectivity, functional groups, and molecular weight. Mutually validating.Requires pure samples; can be time-consuming for full 2D NMR analysis.
Elemental Analysis Elemental CompositionProvides the empirical formula (%C, H, N).Does not distinguish between isomers; requires high purity.
X-ray Crystallography Absolute 3D StructureProvides unambiguous proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to grow.
UV-Vis Spectroscopy Chromophore AnalysisConfirms the presence of conjugated systems (indole, aromatic rings). Quick and simple.Provides limited structural information; not specific.

While techniques like X-ray crystallography provide the ultimate structural proof, they are not always feasible. The combined, self-validating power of NMR, IR, and MS is the industry standard for robust, reliable, and efficient structural confirmation of novel or synthesized small molecules.[19]

Conclusion: A Triad of Evidence for Structural Certainty

The validation of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde is not achieved by a single technique but by the convergence of evidence from a triad of spectroscopic methods. IR spectroscopy confirms the presence of the critical aldehyde and ether functional groups. Mass spectrometry verifies the correct molecular weight and elemental composition while revealing how the molecule breaks apart at its key linkages. Finally, NMR spectroscopy provides the definitive atomic-level blueprint, mapping out the precise connectivity of the entire C-H framework.

When the predicted data in this guide aligns with the experimental results—when the C=O stretch in the IR corresponds to the aldehyde signals in the NMR and the molecular weight in the MS, and when the fragmentation pattern in the MS corroborates the connectivity shown in the NMR—a state of analytical consilience is reached. It is this triangulation of data that transforms a putative structure into a validated molecular entity, providing the solid and trustworthy foundation upon which all future research can be built.

References

  • Nagaraja Naik, D., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

  • ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde.

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. In NIST Chemistry WebBook.

  • Sonar, V. N., Parkin, S., & Crooks, P. A. (2006). 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde. Acta Crystallographica Section E Structure Reports Online, 62(8), o3231–o3232.

  • ResearchGate. (2015). IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex.

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for....

  • ResearchGate. (2014). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.

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  • ResearchGate. (2019). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids.

  • SciELO. (2019). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

  • Nature Communications. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry.

  • ResearchGate. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

  • YouTube. (2018). mass spectrometry: tropylium ion.

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

  • Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra.

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

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  • Spectroscopy Online. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

  • ResearchGate. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

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Comparative

A Comparative Guide to the Biological Activity of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde and Its Analogs

Introduction: The Privileged Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its prevalence in nature, m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its prevalence in nature, most notably in the amino acid tryptophan, has made it a "privileged scaffold" for the design of therapeutic agents targeting a wide spectrum of diseases. Indole derivatives are known to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2]

At the heart of synthetic indole chemistry lies 1H-indole-3-carbaldehyde, a versatile precursor for constructing more complex, biologically active molecules.[3] Its aldehyde functional group at the C3 position is a reactive handle for diverse chemical transformations. This guide focuses on a specific derivative, 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde , as a lead compound to explore how structural modifications influence biological activity. We will objectively compare its anticipated activities with known analogs, supported by experimental data from peer-reviewed literature, to elucidate critical structure-activity relationships (SAR). This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into designing next-generation indole-based therapeutics.

Lead Compound Profile: 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

While specific biological data for 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde is not extensively published, its structure allows for a robust hypothesis of its potential activities based on well-established principles of medicinal chemistry.

  • The Indole-3-carbaldehyde Core: This fundamental unit is associated with a baseline of biological activity. However, SAR studies have shown that substitution of the aldehyde group can significantly reduce certain activities, indicating its primary role is often as a synthetic intermediate rather than a terminal pharmacophore.[4]

  • The N1-benzyl Group: Alkylation or arylation at the N1 position is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of a benzyl group can enhance lipophilicity, potentially improving cell membrane permeability. It also provides a vector for introducing further substitutions.

  • The 3-Methoxy Substituent: The methoxy group (-OCH₃) on the benzyl ring is an electron-donating group. Its presence, particularly at the meta position, can influence the molecule's electronic distribution and steric profile, which are critical for receptor binding and metabolic stability. Methoxy-substituted indoles are prevalent in many biologically active natural products, where they often enhance reactivity and potency.

Based on this structural analysis, we will compare our lead compound to three key classes of analogs:

  • Analogs with C3-Aldehyde Modifications: Where the carbaldehyde is converted into other functional groups.

  • Analogs with N1-Substituent Variations: Where the 3-methoxybenzyl group is replaced by other moieties.

  • Analogs with Indole Ring Substitutions: Where the core indole nucleus is functionalized.

Comparative Analysis of Biological Activities

Anticancer Activity

The indole scaffold is a hallmark of many potent anticancer agents.[1] Modifications to the indole-3-carbaldehyde core have yielded numerous compounds with significant cytotoxic activity against various cancer cell lines.

Causality Behind Experimental Choices: The primary goal in anticancer drug screening is to identify compounds that selectively kill cancer cells while sparing normal cells. The N-benzyl group is often explored for its potential to enhance binding affinity to target proteins within cancer cells. Furthermore, converting the C3-aldehyde to a hydrazone or similar Schiff base derivative is a proven strategy to increase cytotoxic potency. This is because the resulting C=N bond can participate in crucial hydrogen bonding interactions with biological targets and modulate the compound's overall electronic properties.

A recent study synthesized a series of N-benzyl indole-3-carboxaldehyde-based hydrazones and evaluated their efficacy against the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[5] The results highlight the profound impact of these modifications.

Table 1: Comparative Anticancer Activity of N-Benzyl Indole-3-carbaldehyde Analogs against MDA-MB-231 Cells

Compound ID C3-Modification N1-Substituent IC₅₀ (nM)[5]
5b Phenylhydrazone Benzyl 17.2 ± 0.4
5a-v (Range) Various Hydrazones Benzyl 17.2 - 43.4

| Doxorubicin | (Standard Drug) | - | ~20.0 (literature) |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that converting the aldehyde of an N-benzyl indole-3-carbaldehyde into a hydrazone derivative can produce compounds with nanomolar potency against aggressive breast cancer cells. Compound 5b , in particular, demonstrated exceptional activity, surpassing the efficacy of many standard chemotherapeutic agents in this specific assay.[5] The study suggests these compounds may target the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation.[5]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, have long been used to combat inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] Modern research focuses on developing indole compounds that can modulate other key inflammatory pathways, such as those involving nitric oxide (NO) and pro-inflammatory cytokines.

Causality Behind Experimental Choices: The anti-inflammatory potential of new compounds is often assessed by their ability to suppress the production of inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). RAW 264.7 macrophages are a standard cell line for this purpose. Measuring the inhibition of NO production is a primary screening method, as NO is a key signaling molecule in inflammation. Further investigation into the inhibition of cytokines like TNF-α and IL-6 provides a more detailed picture of the compound's mechanism.

Derivatives of indole-3-carbaldehyde have shown promise in this area. One study investigated an N-acylhydrazone derivative of indole, JR19 , for its ability to reduce inflammation in animal models.[7]

Table 2: Comparative Anti-inflammatory Activity of Indole Analogs

Compound ID Assay Model Key Structural Feature % Inhibition Reference
JR19 Carrageenan-induced leukocyte migration Indole-3-yl-benzylidene-cyanoacetohydrazide 66% at 10 mg/kg [7]
Indomethacin Carrageenan-induced leukocyte migration Indole-acetic acid derivative 55% at 10 mg/kg [7]

| Compound 13b | LPS-induced NO release in RAW264.7 cells | Indole-2-formamide hybrid | High (IC₅₀ not specified) |[8] |

The results show that indole derivatives can exhibit potent anti-inflammatory effects. Compound JR19 demonstrated a greater reduction in leukocyte migration than the standard drug indomethacin, suggesting a powerful anti-inflammatory response.[7] The study further revealed that this effect was mediated through the nitric oxide pathway, as it involved soluble guanylate cyclase (sGC) and led to a decrease in key pro-inflammatory cytokines like TNF-α and IL-6.[7] This highlights a distinct mechanism from traditional COX inhibitors.

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in aging and numerous diseases, including cancer and heart disease. The electron-rich nature of the indole ring makes it an excellent scaffold for developing antioxidant compounds that can neutralize harmful free radicals.

Causality Behind Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method for screening the radical-scavenging activity of compounds. The assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Comparing the scavenging activity to a known antioxidant like Butylated Hydroxyanisole (BHA) provides a benchmark for potency.

A study on novel indole-3-carboxaldehyde analogs, where the N1-position was modified and coupled with various aryl amines, demonstrated the importance of specific substitutions for antioxidant activity.[9]

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Indole-3-carbaldehyde Analogs

Compound ID Key Structural Features IC₅₀ (µg/mL) Reference
5f N1-acetyl-aryl amine; methoxy & phenolic OH 13.24 [9]
5e N1-acetyl-aryl amine; nitro group 15.62 [9]
5a N1-acetyl-aryl amine; chloro group 16.21 [9]
BHA (Standard Antioxidant) 18.21 [9]
Unmodified I3C (3) N-H at N1 position 21.43 [9]

| N1-chloroacetyl I3C (4) | N-chloroacetyl at N1 position | Negligible |[9] |

A lower IC₅₀ value indicates greater antioxidant activity.

The data reveals a clear SAR. The unsubstituted indole-3-carbaldehyde (I3C) shows moderate activity. Critically, N-acylation alone (compound 4) abolishes the activity, but further coupling with aryl amines restores and significantly enhances it.[9] The presence of an electron-donating methoxy group in addition to a phenolic hydroxyl group (compound 5f) resulted in the most potent antioxidant, even surpassing the standard BHA.[9] This suggests that for antioxidant activity, both the N1-substituent and the electronic properties of the appended groups are crucial. The methoxy group on our lead compound, 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, is therefore a feature of significant interest for potential antioxidant effects.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay

This method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (BHA or Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. A control well should contain 100 µL of DPPH and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

General Synthetic Pathways for Indole-3-Carbaldehyde Analogs

G cluster_n1 N1-Position Modification cluster_c3 C3-Aldehyde Modification I3C Indole-3-carbaldehyde (Core Scaffold) N_Alkylation N-Alkylation / Arylation (e.g., Benzyl Bromide, K2CO3) I3C->N_Alkylation Step 1a N_Acylation N-Acylation (e.g., Chloroacetyl Chloride) I3C->N_Acylation Step 1b Schiff_Base Schiff Base Formation (e.g., Hydrazine, Aryl Amines) I3C->Schiff_Base Step 2a Condensation Condensation Reactions (e.g., Aldol, Knoevenagel) I3C->Condensation Step 2b N_Substituted N1-Substituted Analogs (e.g., 1-benzyl-I3C) N_Alkylation->N_Substituted N_Acylation->N_Substituted C3_Modified C3-Modified Analogs (e.g., Hydrazones) Schiff_Base->C3_Modified Hybrid Hybrid Analogs (N1 and C3 Modified) Schiff_Base->Hybrid Condensation->C3_Modified N_Substituted->Schiff_Base Step 3

Caption: Synthetic routes from Indole-3-carbaldehyde to diverse analogs.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Test Compounds B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Simplified LPS-Induced Pro-inflammatory Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Gene Gene Transcription NFkB->Gene Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene->Mediators Inhibitor Indole Analogs Inhibitor->NFkB Inhibition

Caption: Inhibition of the NF-κB pathway by indole analogs.

Conclusion and Future Directions

This guide demonstrates that 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde serves as an excellent conceptual lead for developing potent therapeutic agents. The comparative analysis of its structural analogs reveals clear and actionable structure-activity relationships:

  • For Anticancer Activity: Modification of the C3-aldehyde to form hydrazone derivatives on an N-benzyl indole core is a highly effective strategy, yielding compounds with potent, nanomolar activity against breast cancer cells.[5]

  • For Anti-inflammatory Activity: Indole-based hydrazones demonstrate significant in vivo anti-inflammatory effects, potentially through the modulation of the nitric oxide pathway, offering an alternative to traditional COX inhibitors.[7]

  • For Antioxidant Activity: N1-substitution is critical. While N-acylation alone is detrimental, subsequent coupling with aryl amines containing electron-donating groups (like methoxy) dramatically enhances radical-scavenging capabilities.[9]

The evidence strongly suggests that the specific combination of an N-benzyl group, a methoxy substituent, and a modifiable C3-aldehyde makes our lead compound a promising starting point. Future research should focus on the synthesis and direct biological evaluation of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde and its C3-hydrazone derivatives to validate these hypotheses and further refine the design of novel, potent indole-based drugs.

References

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Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Introduction: The Indole Scaffold and the Imperative of Selectivity The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Imperative of Selectivity

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The subject of this guide, 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, belongs to this versatile class. The indole-3-carbaldehyde core itself is a key intermediate in the synthesis of complex bioactive molecules.[3][4]

However, this structural versatility comes with a critical challenge in drug development: the potential for cross-reactivity. A compound's ability to interact with unintended biological targets, known as off-target effects, can lead to unforeseen side effects or toxicity. Therefore, a rigorous assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental step in understanding its true pharmacological profile and therapeutic potential.

This guide provides a comprehensive framework for conducting a cross-reactivity study of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. We will not only present protocols but also delve into the rationale behind the experimental design, the selection of potential off-targets, and the interpretation of comparative data. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for selectivity profiling.

The Strategic Approach: A Tiered Screening Cascade

To efficiently and logically assess cross-reactivity, we employ a tiered screening approach. This strategy begins with broad, high-throughput screening against large target families known to interact with indole-like motifs, followed by more focused binding and functional assays to validate and characterize any identified "hits."

G cluster_0 Experimental Workflow A Compound Synthesis & QC 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde & Structural Analogs B Tier 1: Broad Selectivity Screening (Biochemical Assays) - Kinase Panel (e.g., 96 kinases) - GPCR Panel (Radioligand Binding) A->B Test Compound C Data Analysis: Identify Off-Target Hits (e.g., >50% inhibition at 10 µM) B->C Raw Data D Tier 2: Hit Validation & Potency (Binding Assays) - IC50/Ki Determination for specific hits - Competitive Binding Assays C->D Confirmed Hits E Tier 3: Functional Characterization (Cell-Based Assays) - Cellular Target Engagement - Downstream Signaling (e.g., cAMP, Ca2+) D->E Potency Data (Ki) F Selectivity Profile Report On-Target vs. Off-Target Activity E->F Functional Data (EC50)

Caption: Tiered workflow for cross-reactivity profiling.

Selection of Comparators and Target Panels

A meaningful comparison requires context. Therefore, our study includes not only the primary compound but also structurally related molecules to establish a preliminary structure-activity relationship (SAR) for selectivity.

Test Compounds:

  • Lead Compound: 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

  • Parent Scaffold: Indole-3-carbaldehyde[5]

  • Structural Isomer: 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde

  • Unsubstituted Benzyl: 1-benzyl-1H-indole-3-carbaldehyde

Rationale for Target Panel Selection: The indole scaffold is a well-known "privileged structure." Specifically, its resemblance to endogenous molecules like serotonin and tryptophan makes it a candidate for interaction with a wide array of protein families.

  • Protein Kinases: The ATP-binding pocket of many kinases can accommodate indole-based heterocyclic systems. Off-target kinase inhibition is a common concern in drug development.[6][7]

  • G-Protein Coupled Receptors (GPCRs): Given that serotonin (5-hydroxytryptamine) is an indoleamine, screening against a panel of aminergic GPCRs is essential to flag potential neurological or cardiovascular off-targets.[8]

  • Other Enzymes: Based on published activities of indole derivatives, enzymes like Acetylcholinesterase (AChE) and Cyclooxygenases (COX) are included as plausible off-targets.[9]

Tier 1: Broad Biochemical Screening

The objective of Tier 1 is to rapidly identify potential off-target interactions using high-throughput biochemical assays. A common approach is to screen the compound at a single high concentration (e.g., 10 µM) against a large panel of targets.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by a kinase reaction; a decrease in ADP corresponds to enzyme inhibition.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal directly proportional to kinase activity.[11]

Step-by-Step Methodology:

  • Plate Preparation: To a 384-well plate, add 1 µL of the test compound (or DMSO vehicle control) at 5x the final desired concentration (e.g., 50 µM for a 10 µM final concentration).

  • Enzyme Addition: Add 2 µL of the specific kinase enzyme diluted in kinase buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be detected.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.

  • Signal Readout: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control wells.

    % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))

Tier 2: Hit Validation and Potency Determination

Any "hit" from Tier 1 (typically defined as >50% inhibition) must be validated. This involves generating a full dose-response curve to determine the potency (IC50 or Ki) of the interaction. For this, a competitive binding assay is a robust and widely used method.[12]

G cluster_0 Competitive Binding Principle cluster_1 Low [Compound] cluster_2 High [Compound] Receptor Receptor Tracer Labeled Tracer Compound Unlabeled Compound Receptor_T Receptor Tracer_1 Labeled Tracer Receptor_T->Tracer_1 High Signal Receptor_C Receptor Compound_1 Unlabeled Compound Receptor_C->Compound_1 Low Signal

Caption: Competitive binding displaces a labeled tracer, reducing signal.

Experimental Protocol: Competitive Radioligand Binding Assay for GPCRs

This protocol determines a compound's affinity for a receptor by measuring its ability to compete with a known, radioactively labeled ligand.[13]

Principle: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes). The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical range would be from 100 µM to 1 pM.

  • Reaction Mixture: In a 96-well filter plate, combine:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

    • 25 µL of the test compound dilution (or vehicle for control wells).

    • 25 µL of the radioligand (e.g., [³H]-Serotonin for 5-HT receptors) at a concentration close to its Kd.

    • 25 µL of cell membranes expressing the target receptor.

  • Incubation: Incubate the plate at room temperature for a predetermined time sufficient to reach binding equilibrium (e.g., 90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filter mat to dry, then place it in a scintillation bag with scintillation cocktail. Count the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Tier 3: Cell-Based Functional Assays

A compound that binds to an off-target receptor may act as an agonist, antagonist, or inverse agonist. A functional assay is crucial to determine the physiological consequence of this binding.[15][16]

Experimental Protocol: Cellular cAMP Assay for Gs/Gi-Coupled GPCRs

This protocol measures the modulation of cyclic AMP (cAMP), a key second messenger for GPCRs coupled to Gs (stimulatory) or Gi (inhibitory) proteins.[8][17]

Principle: This assay often uses a competitive immunoassay format (e.g., HTRF or LANCE). Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the target receptor in a 384-well plate and grow overnight.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a known agonist at its EC80 concentration to stimulate the cells.

  • Compound Treatment (Agonist Mode):

    • Add serial dilutions of the test compound directly to the cells.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and add the detection reagents (e.g., europium-labeled anti-cAMP antibody and a phycoerythrin-labeled cAMP tracer).

  • Signal Readout: Incubate as per the manufacturer's instructions, then read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Convert the FRET ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Comparative Analysis

To facilitate objective comparison, all quantitative data should be summarized in clear, structured tables. Below is a hypothetical dataset for our study.

Table 1: Tier 1 Broad Selectivity Screening Results (% Inhibition at 10 µM)
Target1-(3-methoxybenzyl)-1H-indole-3-carbaldehydeIndole-3-carbaldehyde1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde1-benzyl-1H-indole-3-carbaldehyde
Kinase A85%15%75%80%
Kinase B12%5%8%10%
Kinase C5%2%4%6%
5-HT2A Receptor92%45%95%60%
Adrenergic α135%10%30%25%
AChE65%20%55%40%

Data is hypothetical and for illustrative purposes only.

Table 2: Tier 2 & 3 Potency Determination for Confirmed Hits (Ki / IC50 in µM)
AssayTarget1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde
Binding (Ki)Kinase A0.851.2
Binding (Ki)5-HT2A0.150.12
Binding (Ki)AChE4.56.8
Functional (IC50)5-HT2A (Antagonist)0.250.21

Data is hypothetical and for illustrative purposes only.

Discussion and Interpretation

  • Primary Off-Targets: The lead compound, 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, shows significant off-target activity against Kinase A and the 5-HT2A receptor, with potent binding affinities in the sub-micromolar range. A moderate interaction with Acetylcholinesterase is also observed.

  • Structure-Selectivity Relationship: The N-benzyl substitution appears crucial for the observed off-target activities, as the parent indole-3-carbaldehyde scaffold is significantly cleaner. The position of the methoxy group (3- vs. 4-position) has a minor impact on the potency at these specific off-targets.

  • Functional Consequence: The cell-based assay confirms that the binding to the 5-HT2A receptor translates to functional antagonism. This is a critical finding, as 5-HT2A antagonism can have significant physiological effects, which would need to be evaluated in the context of the compound's intended therapeutic use.

Causality and Next Steps: The methoxybenzyl group likely occupies a hydrophobic pocket in the binding sites of both Kinase A and the 5-HT2A receptor, contributing to the high-affinity interaction. The next steps for a medicinal chemistry team would be to modify this part of the molecule to disrupt these off-target interactions while preserving the desired on-target activity. Rational drug design approaches could be employed to introduce steric clashes or unfavorable electrostatic interactions within the off-target binding sites.[18]

Conclusion

This guide has outlined a systematic and robust methodology for assessing the cross-reactivity of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde. By employing a tiered screening cascade, from broad biochemical panels to specific cell-based functional assays, researchers can build a comprehensive selectivity profile. This data-driven approach, which emphasizes direct comparison with structural analogs and provides a clear rationale for experimental choices, is essential for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics.

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  • Carter, M. K., & Brown, H. A. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
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